molecular formula C16H21NO6 B2507689 (2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid CAS No. 1071535-97-1

(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B2507689
CAS No.: 1071535-97-1
M. Wt: 323.345
InChI Key: ACSHDYGHYZZKSZ-YGRLFVJLSA-N
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Description

The compound “(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom . The structure also suggests that it is a carboxylic acid derivative, which means it contains a carboxylic acid functional group (-COOH).


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Attached to this ring would be an ethyl group (an ethane chain), a carboxylic acid group, and a phenyl ring with three methoxy groups attached .


Chemical Reactions Analysis

As a pyrrolidine derivative, this compound might undergo reactions typical of this class of compounds, such as ring-opening reactions or reactions at the nitrogen atom. The carboxylic acid group could participate in acid-base reactions or could form esters or amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity. It could also involve developing methods to modify the structure to enhance its properties or activity .

Properties

IUPAC Name

(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-17-13(18)8-10(16(19)20)14(17)9-6-11(21-2)15(23-4)12(7-9)22-3/h6-7,10,14H,5,8H2,1-4H3,(H,19,20)/t10-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSHDYGHYZZKSZ-YGRLFVJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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